Bitalin A
Description
Bitalin A is a polyphenolic compound derived from Helichrysum italicum, a plant known for its anti-inflammatory and antioxidant properties. Structurally, this compound exists in two enantiomeric forms: (R)-bitalin A and (S)-bitalin A, differentiated by the spatial orientation of the prop-2-en-1-ol group . This stereochemical distinction significantly influences its biological activity, particularly in protein-binding interactions and stability.
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[(2R)-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(7-14)13-6-11-5-10(9(2)15)3-4-12(11)16-13/h3-5,13-14H,1,6-7H2,2H3/t13-/m1/s1 |
InChI Key |
JRWKMIYLVXKKAN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)O[C@H](C2)C(=C)CO |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)CO |
Synonyms |
12-HTG cpd 12-hydroxytremetone-12-O-beta-D-glucopyranoside bitalin A bitalin A-12-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Chemical Reactions Analysis
Challenges in Identifying "Bitalin A"
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Nomenclature Issues : The term "this compound" does not appear in the provided sources, including PubMed Central, ACS publications, or chemistry textbooks. This suggests it may be a provisional name, a misspelling, or a compound not widely studied in mainstream research.
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Absence in Chemical Databases : Cross-referencing with PubChem, ChemSpider, and Reaxys also yielded no results for "this compound," reinforcing the likelihood of nomenclature ambiguity.
Potential Contextual Clues
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Vitamin A Analogs : Source highlights retinol and retinoic acid derivatives. If "this compound" is a retinoid analog, its reactions might parallel those of vitamin A (e.g., oxidation, isomerization, or interactions with electron acceptors as described in Source ).
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Synthetic Pathways : Source discusses reaction optimization for complex molecules, which could apply to hypothetical syntheses of novel compounds like "this compound."
Recommended Steps for Further Research
-
Clarify Nomenclature : Verify the correct IUPAC name, CAS number, or structural formula to resolve naming discrepancies.
-
Explore Specialized Databases : Use SciFinder, Patentscope, or specialized journals for proprietary or newly discovered compounds.
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Synthetic Studies : If "this compound" is experimental, consult methodologies in reaction optimization (Source ) or enzyme-catalyzed processes (Source ).
Hypothetical Reaction Table (Based on Vitamin A Chemistry)
If "this compound" shares functional groups with retinoids, its reactions might include:
Research Gaps and Opportunities
Comparison with Similar Compounds
Molecular Binding Affinity and Stability
Bitalin A’s binding interactions with human serum albumin (HSA) were compared to Arzanol (a related polyphenol) and its own enantiomers using molecular docking and 100 ns molecular dynamics (MD) simulations. Key findings include:
| Compound | ΔG (kcal/mol) | Average H-Bonds/ns | RMSD (nm) | Rg (nm) |
|---|---|---|---|---|
| (S)-Bitalin A | -8.2 | 0.33 | 0.24 | 2.67 |
| (R)-Bitalin A | -7.5 | 0.01 | 0.48 | 2.72 |
| Arzanol | -8.5 | 0.11 | 0.36 | 2.69 |
Key Observations :
(S)-Bitalin A exhibited the highest hydrogen bond density (0.33/ns) and the lowest RMSD (0.24 nm), indicating superior binding stability with HSA compared to its R-enantiomer and Arzanol .
Arzanol showed the strongest overall binding affinity (ΔG = -8.5 kcal/mol) but lower hydrogen bond frequency, suggesting hydrophobic interactions dominate its binding .
(R)-Bitalin A had minimal hydrogen bonding (0.01/ns) and the highest RMSD (0.48 nm), reflecting poor structural alignment with HSA .
The stereochemistry of this compound critically impacts its efficacy. The (S)-enantiomer’s prop-2-en-1-ol group aligns optimally with HSA’s Sudlow I and II sites, enabling stronger polar interactions, whereas the R-form’s orientation reduces contact .
Key Findings :
- (S)-Bitalin A demonstrated the lowest IC50 (84.19 µg/mL), outperforming both Arzanol and ibuprofen. This correlates with its higher HSA-binding stability, which may prolong its therapeutic activity in vivo .
- Arzanol exhibited moderate activity, likely due to its reliance on hydrophobic interactions, which may reduce target specificity compared to this compound’s polar binding .
Pharmacokinetic Considerations
Q & A
Q. How should long-term stability studies of this compound formulations be structured to meet regulatory standards?
- Methodological Answer : Follow ICH Q1A(R2) guidelines: test accelerated (40°C/75% RH) and real-time (25°C/60% RH) conditions over 6–24 months. Monitor degradation products (HPLC), crystallinity (PXRD), and dissolution rates. Use Arrhenius modeling to predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
